Ponatinib is a novel Bcr-Abl tyrosine kinase inhibitor that is especially effective against the T315I mutation for the treatment of chronic myeloid leukemia. FDA approved on December 14, 2012.
Ponatinib is a Kinase Inhibitor. The mechanism of action of ponatinib is as a Protein Kinase Inhibitor.
Ponatinib is a tyrosine kinase receptor inhibitor that is used in the therapy of refractory chronic myelogenous leukemia (CML) positive for the Philadelphia chromosome. Ponatinib is commonly associated with transient elevations in serum aminotransferase levels during treatment, but with only rare instances of clinically apparent acute liver injury.
Ponatinib is an orally bioavailable multitargeted receptor tyrosine kinase (RTK) inhibitor with potential antiangiogenic and antineoplastic activities. Ponatinib inhibits unmutated and all mutated forms of Bcr-Abl, including T315I, the highly drug therapy-resistant missense mutation of Bcr-Abl. This agent also inhibits other tyrosine kinases including those associated with vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs); in addition, it inhibits the tyrosine kinase receptor TIE2 and FMS-related tyrosine kinase receptor-3 (Flt3). RTK inhibition by ponatinib may result in the inhibition of cellular proliferation and angiogenesis and may induce cell death. Bcr-Abl is a fusion tyrosine kinase encoded by the Philadelphia chromosome.
See also: Ponatinib Hydrochloride (has salt form).
Ponatinib
CAS No.: 943319-70-8
Cat. No.: VC20740170
Molecular Formula: C29H27F3N6O
Molecular Weight: 532.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 943319-70-8 |
---|---|
Molecular Formula | C29H27F3N6O |
Molecular Weight | 532.6 g/mol |
IUPAC Name | 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
Standard InChI | InChI=1S/C29H27F3N6O/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39) |
Standard InChI Key | PHXJVRSECIGDHY-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 |
Appearance | Assay:≥98%A crystalline solid |
Clinical Applications
Chronic Myeloid Leukemia
Ponatinib has established a crucial role in the treatment landscape for CML, particularly for patients with limited therapeutic options. It is specifically indicated for adult patients with chronic-phase CML (CP-CML) who have developed resistance or intolerance to at least two prior TKIs, representing a population with significant unmet medical needs .
The drug has demonstrated considerable efficacy across all phases of CML (chronic, accelerated, and blast phase), though its most substantial benefit is observed in chronic phase disease . For patients harboring the T315I mutation, ponatinib represents the only approved TKI with proven efficacy, making it the standard of care in this specific population .
In the clinical setting, ponatinib has shown the ability to induce deep molecular responses even in heavily pretreated patients. Its use has enabled some patients to achieve complete cytogenetic responses (CCyR) and major molecular responses (MMR), endpoints that correlate with improved long-term outcomes .
Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia
For patients with Ph+ ALL, ponatinib has emerged as a potent therapeutic option, particularly in the relapsed/refractory setting or in the presence of the T315I mutation . The drug's ability to induce responses in these difficult-to-treat populations has established it as an important component of treatment strategies for Ph+ ALL .
Recent evidence suggests that ponatinib-based therapy results in significantly better outcomes in frontline Ph+ ALL compared with prior TKIs, potentially establishing a new standard of care in this setting . This evolving role highlights ponatinib's growing importance beyond just the salvage therapy setting.
Clinical Trials and Evidence Base
The PACE Trial
The pivotal Phase 2 PACE (Ponatinib Ph+ ALL and CML Evaluation) trial established ponatinib's efficacy in resistant/refractory Philadelphia chromosome-positive leukemias. This international, single-arm study enrolled 449 patients with CML in any phase or Ph+ ALL who had either developed resistance or intolerance to dasatinib or nilotinib, or who had the T315I mutation after any TKI therapy .
The trial, conducted between September 2010 and January 2019, administered ponatinib at a starting dose of 45 mg once daily . The final five-year results demonstrated that ponatinib provided clinically meaningful responses with depth and durability, even in heavily pretreated patients with CP-CML .
Particularly noteworthy was ponatinib's efficacy in patients with the T315I mutation, a population with no other effective TKI options. The drug induced robust and durable responses in this subgroup, validating its mechanistic design to overcome this specific resistance mutation .
The OPTIC Trial
The OPTIC trial (Optimizing Ponatinib Treatment In CML) was designed to evaluate a novel, response-based dose-reduction strategy for ponatinib. This approach aimed to preserve efficacy while mitigating the cardiovascular risks identified in the PACE trial .
The trial enrolled patients with CP-CML whose disease was resistant to at least two previous TKIs or who harbored the T315I mutation. The study implemented a response-based dosing strategy, where patients would start on ponatinib 45 mg daily and then reduce to lower doses (30 or 15 mg) upon achieving specific response milestones .
Analysis of outcomes showed that this response-based dosing approach maintained efficacy comparable to that observed in the PACE trial. Survival rates and median time to achieve molecular responses were similar or better than those in PACE. Importantly, the exposure-adjusted incidence of AOEs was lower with the response-based dosing strategy, demonstrating that this approach could improve treatment tolerance and mitigate cardiovascular risk .
Dosing Strategies and Optimization
Standard and Response-Based Dosing
The OPTIC trial established a response-based dosing strategy as a viable approach to balance efficacy and safety. This strategy involves initiating treatment at 45 mg daily to rapidly achieve disease control, followed by dose reduction to 15 or 30 mg once predefined response thresholds are met .
Real-world practice often diverges from formal recommendations, with many clinicians opting for lower starting doses. The Japanese post-marketing surveillance study revealed that only 19.8% of patients received the standard 45 mg starting dose, while 79.8% received reduced doses of 15 or 30 mg daily .
Trial/Study | Dosing Strategy | Arterial Occlusive Event Rate | Notes |
---|---|---|---|
PACE | Fixed 45 mg daily | Higher exposure-adjusted incidence | Identified dose-dependent cardiovascular risk |
OPTIC | Response-based (45 mg → 15/30 mg) | Lower exposure-adjusted incidence | Improved safety while maintaining efficacy |
Real-world (Japan) | Predominantly 15-30 mg | Not specifically compared | 79.8% of patients received reduced initial doses |
Real-world (Nature study) | Median 30 mg daily | Associated with prior nilotinib exposure | No difference between 45 vs 15 mg/day doses |
Risk Mitigation Strategies
Several approaches can help mitigate the cardiovascular risks associated with ponatinib. The response-based dosing strategy represents the most evidence-based approach, as demonstrated in the OPTIC trial .
Comprehensive cardiovascular risk assessment before initiating treatment and regular monitoring during therapy are essential components of risk management. Optimizing management of traditional cardiovascular risk factors (hypertension, hyperlipidemia, diabetes, smoking) is also crucial for patients receiving ponatinib .
Some clinicians advocate for lower starting doses (15 or 30 mg daily) in patients with significant cardiovascular risk factors, though this approach must be balanced against the need for rapid disease control, particularly in aggressive disease .
Efficacy Outcomes
Response Rates in Chronic Myeloid Leukemia
Ponatinib has demonstrated impressive efficacy in chronic phase CML, even in heavily pretreated patients. In the PACE trial, the final five-year results showed durable responses regardless of dose reductions .
The depth of response is a particularly important aspect of ponatinib's efficacy profile. In the real-world study of 55 patients with relapsed/refractory CP-CML, ponatinib improved the depth of response in a substantial proportion of patients: 33% of those with complete hematologic remission (CHR), 75% of those with complete cytogenetic remission (CCyR), and 66% of those with major molecular remission (MMR) .
Response Category | Baseline Status | Improvement with Ponatinib |
---|---|---|
Complete Hematologic Remission | 40 patients | 33% improved depth of response |
Complete Cytogenetic Remission | 4 patients | 75% improved depth of response |
Major Molecular Remission | 3 patients | 66% improved depth of response |
No Hematologic Remission | 8 patients | 50% improved to at least CHR |
Data from the real-world study published in Nature
Impact of T315I Mutation
The T315I mutation presents a particular challenge in CML treatment, conferring resistance to most available TKIs. Ponatinib stands out for its efficacy against this mutation, with robust responses observed in both clinical trials and real-world settings .
Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia
Ponatinib has demonstrated significant activity in Ph+ ALL, particularly in relapsed/refractory settings or in the presence of the T315I mutation. Recent evidence indicates that ponatinib-based therapy results in significantly better outcomes in frontline Ph+ ALL compared with prior TKIs .
This superior efficacy in Ph+ ALL is positioning ponatinib as a potential new standard of care in this setting, expanding its role beyond just salvage therapy . The impact of ponatinib on this difficult-to-treat form of acute leukemia represents an important advancement in targeted therapy.
Future Directions
The clinical development of ponatinib continues to evolve, with several potential future directions emerging from current research. One promising area is the further refinement of personalized dosing strategies, potentially using pharmacokinetic monitoring or molecular response kinetics to guide individualized dose adjustments .
Combination approaches represent another avenue of investigation. The integration of ponatinib with other targeted agents or with conventional chemotherapy may further improve outcomes, particularly in aggressive disease settings like Ph+ ALL or advanced phase CML .
There is also growing interest in earlier use of ponatinib in the treatment sequence for specific patient subgroups, such as those with high-risk disease features or mutations predicting resistance to first-line agents . The potential for ponatinib to prevent rather than just overcome resistance is an intriguing concept that warrants further exploration.
Finally, longer-term follow-up of patients treated with optimized ponatinib dosing will be essential to fully characterize the durability of responses and the long-term safety profile . Such data will further refine the position of ponatinib in treatment algorithms for Philadelphia chromosome-positive leukemias.
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